

Molecular formula and weight of p-Chlorophenyl allyl ether.

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Compound of Interest

Compound Name: *p*-Chlorophenyl allyl ether

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In-Depth Technical Guide: p-Chlorophenyl Allyl Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **p-Chlorophenyl allyl ether**, a halogenated aromatic ether. The document details its fundamental molecular properties, including its molecular formula and weight. A detailed experimental protocol for its synthesis via the Williamson ether synthesis is provided, alongside a summary of its known and predicted physicochemical characteristics. Furthermore, this guide explores the potential biological activities of p-Chlorophenyl allyl ether based on the known functionalities of related chlorophenyl compounds and discusses a putative mechanism of action. The information is presented to support research and development activities in medicinal chemistry and materials science.

Molecular Identity and Properties

p-Chlorophenyl allyl ether, systematically named 1-chloro-4-(2-propen-1-yloxy)benzene, is an organic compound featuring a p-chlorophenyl group linked to an allyl group through an ether bond.^[1]

Molecular Formula and Weight

The core quantitative data for **p-Chlorophenyl allyl ether** is summarized in the table below.

Property	Value	Source
Molecular Formula	C ₉ H ₉ ClO	[1]
Molecular Weight	168.62 g/mol	[1]
IUPAC Name	1-chloro-4-(prop-2-enoxy)benzene	[1]
CAS Number	13997-70-1	[1]

Physicochemical Properties

Detailed experimental data for the physicochemical properties of **p-Chlorophenyl allyl ether** are not readily available. The following table includes predicted values and experimental data for the closely related compound, 4-chlorophenyl phenyl ether, which can serve as a useful estimation.

Property	Estimated/Reported Value for Related Compounds
Boiling Point	~284-285 °C (for 4-chlorophenyl phenyl ether)
Density	~1.193 - 1.203 g/cm ³ (for 4-chlorophenyl phenyl ether)
Solubility in Water	Low (estimated)
logP (Octanol-Water)	~4.08 (for 4-chlorophenyl phenyl ether)

Synthesis of p-Chlorophenyl Allyl Ether

The primary method for the synthesis of **p-Chlorophenyl allyl ether** is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of 4-chlorophenol (sodium 4-chlorophenoxide) reacts with an allyl halide (e.g., allyl bromide).

Experimental Protocol: Williamson Ether Synthesis

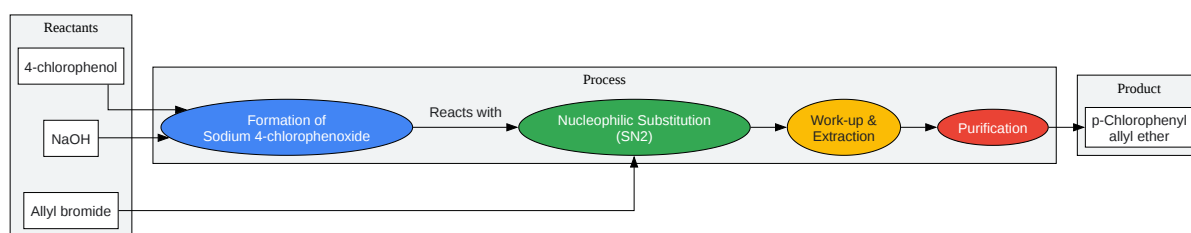
Materials:

- 4-chlorophenol
- Sodium hydroxide (NaOH)
- Allyl bromide
- Anhydrous ethanol (or another suitable solvent like DMF or DMSO)
- Diethyl ether (for extraction)
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- **Formation of the Phenoxide:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorophenol (1.0 eq) in anhydrous ethanol. To this solution, add sodium hydroxide (1.05 eq) and stir at room temperature until the 4-chlorophenol is completely converted to sodium 4-chlorophenoxide.
- **Addition of Allyl Bromide:** To the solution of sodium 4-chlorophenoxide, add allyl bromide (1.1 eq) dropwise at room temperature.
- **Reaction:** Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. To the residue, add water and extract the aqueous layer with diethyl ether (3 x 50 mL).

- **Washing:** Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude **p-Chlorophenyl allyl ether**.
- **Purification:** The crude product can be purified by vacuum distillation or column chromatography on silica gel.



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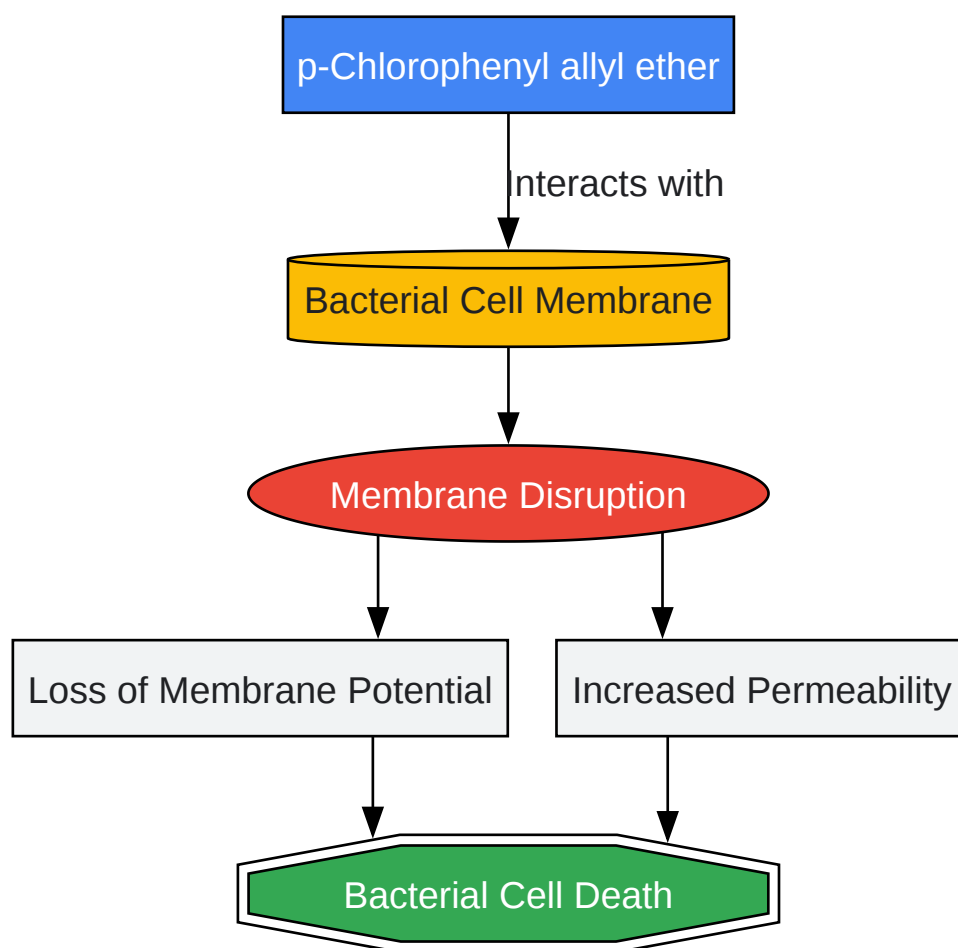
Caption: Workflow for the synthesis of **p-Chlorophenyl allyl ether**.

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of **p-Chlorophenyl allyl ether** are limited, the presence of the chlorophenyl moiety suggests potential antimicrobial properties. Compounds containing chlorophenyl groups have been shown to exhibit antibacterial activity, particularly against Gram-positive bacteria.

Putative Mechanism of Antimicrobial Action

The antimicrobial mechanism of chlorophenyl-containing compounds is often attributed to the disruption of bacterial cell membrane integrity. The lipophilic nature of the chlorophenyl group may facilitate its insertion into the lipid bilayer of the bacterial cell membrane. This insertion can lead to a loss of membrane potential, increased permeability, and ultimately, cell death.



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Caption: A hypothetical signaling pathway for the antimicrobial action.

Conclusion

p-Chlorophenyl allyl ether is a readily synthesizable compound with potential applications in various fields of chemical research. This guide provides foundational knowledge of its chemical properties and a detailed protocol for its preparation. The exploration of its potential biological activities, based on the known effects of its constituent chemical moieties, opens avenues for further investigation into its use as a lead compound in drug discovery, particularly in the

development of novel antimicrobial agents. Further research is warranted to fully elucidate its physicochemical properties and biological signaling pathways.

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References

- 1. p-Chlorophenyl allyl ether | C₉H₉ClO | CID 257946 - PubChem [pubchem.ncbi.nlm.nih.gov]
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